Chemical Structure Analysis & Quality Assessment: 1-(6-Bromopyridin-2-yl)-1H-benzimidazole
Chemical Structure Analysis & Quality Assessment: 1-(6-Bromopyridin-2-yl)-1H-benzimidazole
CAS: 1042224-74-7 | Formula: C₁₂H₈BrN₃ | M.W.: 274.12 g/mol [1][2][3]
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of 1-(6-bromopyridin-2-yl)-1H-benzimidazole .[1][2][3] As a pivotal intermediate in the synthesis of bioactive agents (e.g., GLP-1 agonists, kinase inhibitors), the integrity of this scaffold is critical. This document details the causality between synthetic routes and impurity profiles, outlines a self-validating multi-modal characterization protocol (NMR, MS, XRD), and examines the reactivity of the C-Br handle for downstream medicinal chemistry applications.[1]
Introduction: The Pharmacophore & Significance
The fusion of a benzimidazole core with a pyridine ring creates a "privileged scaffold" capable of diverse biological interactions, including
The specific derivative, 1-(6-bromopyridin-2-yl)-1H-benzimidazole , serves as a high-value electrophile.[1][2][3] The bromine atom at the C6 position of the pyridine ring acts as a regiospecific handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into complex drug candidates without disrupting the benzimidazole binding motif.[1]
Synthesis & Impurity Origins
To accurately analyze the structure, one must understand its origin.[2][3] The synthesis typically involves the N-arylation of 1H-benzimidazole with 2,6-dibromopyridine.[1][2]
Synthetic Logic & Causality[2]
-
Reaction Type: Nucleophilic Aromatic Substitution (
) or Cu-catalyzed Ullmann Coupling.[1][2][3] -
Reagents: 1H-Benzimidazole (nucleophile), 2,6-Dibromopyridine (electrophile), Base (
or ), Solvent (DMF or DMSO).[1][3] -
Critical Control Point: Stoichiometry is vital. Excess benzimidazole can lead to the formation of the bis-substituted impurity (2,6-di(benzimidazol-1-yl)pyridine), which is difficult to separate due to solubility similarities.[1]
Visualization: Synthesis & Impurity Pathway
Figure 1: Synthetic pathway highlighting the critical branching point for bis-substituted impurity formation.
Structural Characterization Strategy
A self-validating analytical workflow is required to confirm identity and exclude regioisomers.[1][2]
3.1 Nuclear Magnetic Resonance (NMR) Analysis
The molecule possesses distinct magnetic environments.[2] The lack of symmetry (due to the 1,2-substitution on pyridine) simplifies assignment.[1]
Predicted
-
Benzimidazole C2-H (
~8.6 - 9.0 ppm): The most deshielded singlet.[1][2] Its integration (1H) is the internal standard for purity.[2] -
Pyridine Protons:
-
H3 (doublet,
~8.2 ppm): Ortho to the benzimidazole nitrogen. -
H4 (triplet,
~7.9 ppm): Meta position. -
H5 (doublet,
~7.6 ppm): Ortho to the bromine.
-
-
Benzimidazole Benzenoid Ring: A multiplet pattern (
7.3 - 7.8 ppm) typical of an ABCD system, often appearing as two doublets and two triplets.[1]
Validation Logic: If the integration of the Pyridine H3/H4/H5 region is < 3.0 relative to the Benzimidazole C2-H, suspect contamination with 2,6-dibromopyridine.[1][3] If the C2-H signal splits or shifts significantly, suspect the bis-impurity.[1][2]
3.2 Mass Spectrometry (MS)
The presence of bromine provides a definitive isotopic signature.[2]
-
Molecular Ion (
): 274.0 and 276.0.[2][3] -
Isotope Pattern: A 1:1 ratio of peaks at m/z M and M+2 confirms the presence of a single bromine atom (
and ). -
Absence of Pattern: A single peak at m/z 196 indicates debromination (impurity).[1][2]
3.3 X-Ray Crystallography (XRD)
While NMR confirms connectivity, XRD confirms the 3D conformation. The steric bulk of the bromine and the benzimidazole ring forces the two aromatic systems to twist, disrupting planarity to minimize steric clash between the benzimidazole C7-H and the pyridine C3-H.[1]
Reactivity Profile & Functionalization
The utility of this molecule lies in the C-Br bond.[1][2]
Reaction: Suzuki-Miyaura Coupling. Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the pyridine ring (making it more reactive than a standard bromobenzene).[1][3] Protocol Note: The benzimidazole nitrogen (N3) can coordinate to Palladium, potentially poisoning the catalyst. Use of phosphine ligands with high steric bulk (e.g., XPhos, SPhos) is recommended to prevent this coordination.
Visualization: Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the C-Br chemical handle.[1][2]
Experimental Protocols
Protocol A: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
). -
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (benzimidazole specific).[2]
-
Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.[1][2]
Protocol B: Structural Validation (NMR)
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-
. Ensure complete dissolution (sonicate if necessary).[2] -
Acquisition:
-
Data Processing: Phase correction and baseline correction are mandatory.[1][2] Reference DMSO quintet to 2.50 ppm.[1][2]
References
-
Sinfoo Biotech. (n.d.).[1][2] 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- Properties and CAS. Retrieved from
-
Sigma-Aldrich. (2024).[1][2] 6-Bromo-1H-benzimidazole Product Specification. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1][2] 1H-Benzimidazole Chemical Data. Retrieved from [1]
-
BenchChem. (2024).[1][2] Purity Assessment of Benzimidazole Derivatives. Retrieved from
-
Kumar, R., et al. (2024).[2][5] Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. Retrieved from
